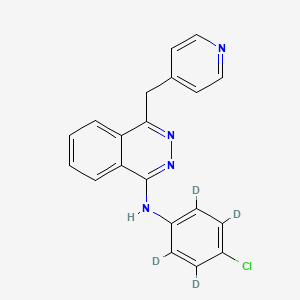

Vatalanib-d4 Dihydrochloride

Description

Contextualization of Vatalanib (B1682193) as a Receptor Tyrosine Kinase Inhibitor in Research

Vatalanib, also known by its codename PTK787, is a small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. nih.govlktlabs.com In the field of oncology research, it has been extensively studied for its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov Vatalanib exerts its effects by targeting several key RTKs, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govnih.gov

Specifically, Vatalanib is a potent inhibitor of all known VEGFRs, and it also shows activity against the platelet-derived growth factor receptor (PDGFR) and c-Kit. nih.govnih.gov By blocking the signaling pathways of these receptors, Vatalanib can impede the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. lktlabs.com The mechanism of action of Vatalanib has made it a compound of interest in numerous preclinical and clinical studies across various cancer types. lktlabs.com

Rationale for Deuterated Analogues in Advanced Pharmaceutical Research and Development

The use of deuterated analogues of pharmaceutical compounds, such as Vatalanib-d4 Dihydrochloride (B599025), is a strategic approach in modern drug discovery and development. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. This seemingly minor difference in mass can have a significant impact on the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE).

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process.

In pharmaceutical research, this effect is leveraged to intentionally slow down the metabolism of a drug. Many drugs are broken down in the body by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, researchers can create a deuterated analogue that is metabolized more slowly. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased plasma exposure of the active drug.

Scope and Academic Significance of Vatalanib-d4 Dihydrochloride Investigations

The primary and most well-documented application of this compound in academic and industrial research is its use as an internal standard for the quantitative analysis of Vatalanib in biological samples. clearsynth.comcymitquimica.com In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of a stable isotope-labeled version of the analyte, like this compound, is added to the sample. kcasbio.combioanalysis-zone.com

Because the deuterated internal standard has nearly identical chemical and physical properties to the non-deuterated analyte (Vatalanib), it behaves similarly during sample preparation, extraction, and chromatographic separation. kcasbio.combioanalysis-zone.com However, it can be distinguished from the analyte by the mass spectrometer due to its higher mass. This allows for highly accurate and precise quantification of the analyte by correcting for any variability or loss during the analytical process. kcasbio.com The use of a deuterated internal standard like Vatalanib-d4 is considered the gold standard in quantitative bioanalysis. bioanalysis-zone.com

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYDOIWSSHVCK-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678666 | |

| Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-27-8 | |

| Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Labeling Methodologies for Vatalanib D4 Dihydrochloride

Deuterium (B1214612) Incorporation Techniques in Complex Organic Synthesis for Pharmaceutical Analogues

The introduction of deuterium into complex organic molecules like Vatalanib (B1682193) requires specialized synthetic methods. Deuterium labeling can enhance metabolic stability by strengthening carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. google.com.na For pharmaceutical analogues, this can translate to a longer in vivo half-life. google.com.na

A primary strategy for incorporating deuterium into aromatic rings, such as the phenyl group in Vatalanib, involves the use of deuterated starting materials. In the case of Vatalanib-d4, the synthesis would likely commence with a deuterated aniline (B41778) derivative. For instance, 4-chloro-2,3,5,6-tetradeuterioaniline would serve as a key precursor. This deuterated building block can be prepared through various methods, including acid-catalyzed deuterium exchange reactions on the corresponding non-deuterated aniline or through the reduction of a deuterated nitrobenzene (B124822) precursor.

Another approach involves direct H-D exchange on the final Vatalanib molecule or a late-stage intermediate. This can be achieved using a suitable deuterium source, such as D2O, DCl, or deuterated solvents, often in the presence of a metal catalyst (e.g., palladium, platinum) or under acidic or basic conditions. However, achieving high levels of site-specific deuteration with this method can be challenging due to the potential for exchange at multiple positions and the need for harsh reaction conditions that might degrade the complex molecule. Therefore, the use of pre-labeled building blocks is generally the preferred and more controlled method for synthesizing Vatalanib-d4.

Precursor Selection and Reaction Pathway Optimization for Vatalanib-d4 Synthesis

A plausible synthetic route would involve the condensation of a deuterated aniline with a phthalazinone intermediate. The key precursors for this synthesis would be:

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)amine (Deuterated Precursor): This is the source of the deuterium atoms in the final product. chemsrc.com

1-Chloro-4-(pyridin-4-ylmethyl)phthalazine (Phthalazine Intermediate): This reactive intermediate provides the core phthalazine (B143731) structure.

The reaction pathway can be optimized by carefully controlling reaction conditions such as solvent, temperature, and catalyst. nih.govnih.gov For instance, the condensation reaction is typically carried out in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction between the aniline and the chlorophthalazine. The use of a non-nucleophilic base may be employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Optimization also involves minimizing side reactions and ensuring the stability of the deuterium label throughout the synthetic sequence. nih.govnih.gov For example, avoiding strongly acidic or basic conditions in subsequent steps is crucial to prevent back-exchange of the deuterium atoms. The final step of the synthesis would involve the formation of the dihydrochloride (B599025) salt by treating the Vatalanib-d4 free base with hydrochloric acid.

Table 1: Key Precursors and Intermediates in Vatalanib-d4 Dihydrochloride Synthesis

| Compound Name | Role in Synthesis |

| N-(4-chloro-2,3,5,6-tetradeuteriophenyl)amine | Deuterated building block |

| 1-Chloro-4-(pyridin-4-ylmethyl)phthalazine | Core phthalazine structure provider |

| Vatalanib-d4 (free base) | Immediate precursor to the final salt |

Spectroscopic and Chromatographic Methods for Assessing Isotopic Purity and Positional Specificity of Vatalanib-d4

Ensuring the isotopic purity and positional specificity of this compound is paramount for its use in quantitative bioanalytical assays. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining the level of deuterium incorporation. By comparing the mass spectrum of Vatalanib-d4 with that of its non-labeled counterpart, the number of deuterium atoms can be confirmed. High-resolution mass spectrometry (HRMS) provides precise mass measurements, further validating the elemental composition and isotopic enrichment. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the specific positions of deuterium incorporation. google.com In the ¹H NMR spectrum of Vatalanib-d4, the signals corresponding to the protons on the deuterated phenyl ring (positions 2, 3, 5, and 6) will be absent or significantly diminished. chemsrc.com The integration of the remaining proton signals provides a quantitative measure of the deuterium incorporation at the specified positions. ¹³C NMR can also be used to observe changes in the carbon signals due to the presence of deuterium.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized this compound. nih.govgoogle.comsci-hub.se By using a validated HPLC method, it is possible to separate the final product from any unreacted starting materials, byproducts, or other impurities. When coupled with a mass spectrometer (LC-MS), this technique provides a powerful tool for simultaneous purity assessment and confirmation of isotopic labeling. lcms.czmdpi-res.com

Table 2: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Determination of isotopic enrichment and molecular weight | Confirms the presence of four deuterium atoms by a mass shift of +4 Da compared to the unlabeled compound. chemsrc.com |

| ¹H NMR Spectroscopy | Confirmation of positional specificity of deuterium labeling | Absence of proton signals at the 2,3,5,6-positions of the chlorophenyl ring. |

| HPLC | Assessment of chemical purity | Ensures the sample is free from chemical impurities that could interfere with biological assays. nih.govsci-hub.se |

Advanced Analytical Method Development and Validation for Vatalanib D4 Dihydrochloride in Research Matrices

Chromatographic Separation Techniques for Vatalanib-d4 (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. shimadzu.comwikipedia.org These methods are widely employed in the analysis of pharmaceuticals, including tyrosine kinase inhibitors, in biological fluids. ijpsr.com

The separation of Vatalanib-d4 is typically achieved using reversed-phase chromatography. In this mode, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. ijpsr.com The choice of mobile phase is critical for achieving optimal separation and peak shape. A common mobile phase composition for the analysis of similar compounds involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. ijpsr.comnih.gov The gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate the analyte from matrix components and potential metabolites within a reasonable run time. nih.gov

Key parameters that are optimized during method development include:

Column Chemistry and Dimensions: C18 columns are frequently used for their hydrophobicity, providing good retention for moderately non-polar compounds like Vatalanib (B1682193). ijpsr.comnih.gov Column dimensions, including length, internal diameter, and particle size, are selected to balance separation efficiency with analysis time. UPLC systems, which utilize columns with smaller particle sizes (e.g., < 2 µm), can offer higher resolution and faster analysis times compared to traditional HPLC systems. gcms.cz

Mobile Phase Composition and pH: The ratio of organic solvent to aqueous buffer is adjusted to control the retention time of Vatalanib-d4. The pH of the aqueous component can influence the ionization state of the analyte and, consequently, its retention and peak shape. nih.gov

Flow Rate: The flow rate of the mobile phase affects the analysis time and separation efficiency. gcms.cz

Column Temperature: Maintaining a consistent and often elevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure and potentially faster separations. gcms.cz

A review of analytical methods for various tyrosine kinase inhibitors reveals common chromatographic conditions that could be adapted for Vatalanib-d4. For instance, a method for cabozantinib, another tyrosine kinase inhibitor, utilized a C18 column with a mobile phase of 10 mM ammonium formate (B1220265) and methanol. ijpsr.com Similarly, a method for dovitinib (B548160) employed a C18 column with a mobile phase of 10 mM ammonium formate and acetonitrile. nih.gov

Table 1: Illustrative Chromatographic Conditions for Tyrosine Kinase Inhibitor Analysis

| Parameter | Example 1 (Cabozantinib) ijpsr.com | Example 2 (Dovitinib) nih.gov | Example 3 (Axitinib) journalppw.com |

|---|---|---|---|

| Column | Xbridge C18 (50 x 4.6 mm, 5 µm) | Analytical C18 (50 x 2.1 mm, 1.8 µm) | Zorbax C18 (50 mm x 4.6 mm, 5µm) |

| Mobile Phase | 10 mM Ammonium Formate:Methanol (20:80 v/v) | 10 mM Ammonium Formate:Acetonitrile (68:32 v/v, pH 4.3) | 10mM Ammonium Formate:Acetonitrile (30:70 v/v) |

| Flow Rate | 0.7 mL/min | 0.3 mL/min | 0.87 mL/min |

| Column Temp. | 40 °C | 25°C | Not Specified |

| Run Time | 3 min | 5 min | Not Specified |

Mass Spectrometric Detection and Quantification Strategies (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, Selected Ion Monitoring)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules due to its high selectivity, sensitivity, and speed. ethernet.edu.et This technique couples the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer.

For the quantification of Vatalanib-d4, a triple quadrupole mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. scielo.br The ESI source ionizes the analyte molecules as they elute from the LC column. The quantification is then performed using Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]+) of Vatalanib-d4. This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is set to monitor a specific product ion that is characteristic of the Vatalanib-d4 molecule. This two-stage mass filtering significantly enhances the selectivity of the assay by minimizing interferences from other compounds in the matrix. nih.gov

The selection of the precursor-to-product ion transition is a critical step in method development. For Vatalanib-d4, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than that of the unlabeled Vatalanib due to the four deuterium (B1214612) atoms. The product ions are typically chosen based on their stability and intensity to maximize the signal-to-noise ratio.

Selected Ion Monitoring (SIM) is another mass spectrometric technique that can be used for quantification. ijpsr.com In SIM, the mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of interest. While less selective than MRM, SIM can still provide good sensitivity and is a viable option for certain applications. ijpsr.com

Method Validation Parameters for Research Applications (e.g., Accuracy, Precision, Specificity, Sensitivity, Linearity, Robustness, Ruggedness)

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. austinpublishinggroup.com The validation process involves assessing several key parameters as outlined by regulatory guidelines. pmda.go.jpnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. pmda.go.jp These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov The acceptance criteria for accuracy are generally within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). pmda.go.jpnih.gov

Specificity and Selectivity: Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components in the sample matrix. austinpublishinggroup.com This is evaluated by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte and internal standard. nih.gov

Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. pmda.go.jp

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. austinpublishinggroup.com This is determined by constructing a calibration curve from a series of standards of known concentrations and is typically evaluated by the correlation coefficient (r²) of the linear regression, which should be close to 1. nih.gov

Robustness and Ruggedness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the reproducibility of the method under a variety of normal test conditions, such as different analysts, instruments, or laboratories. austinpublishinggroup.com

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | pmda.go.jp, nih.gov |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | pmda.go.jp, nih.gov |

| Selectivity | No significant interference at the retention time of the analyte and IS | nih.gov |

| Linearity (r²) | ≥ 0.99 | nih.gov |

| LLOQ | Analyte response is at least 5 times the blank response | pmda.go.jp |

Application of Vatalanib-d4 as an Internal Standard in Quantitative Bioanalytical Assays

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for quantitative LC-MS/MS bioanalysis. bioanalysis-zone.com Vatalanib-d4 serves as an ideal internal standard for the quantification of Vatalanib in biological matrices for several reasons:

Similar Physicochemical Properties: Vatalanib-d4 has nearly identical chemical and physical properties to the unlabeled Vatalanib. bioanalysis-zone.com This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. ethernet.edu.et Any loss of analyte during sample processing is likely to be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

Co-elution: Vatalanib-d4 will co-elute with Vatalanib from the LC column, which helps to compensate for any matrix effects that may occur at that specific retention time. bioanalysis-zone.com Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix. pmda.go.jp

Mass Differentiation: The mass difference of 4 Da between Vatalanib-d4 and Vatalanib allows for their simultaneous detection and differentiation by the mass spectrometer without any chromatographic separation between them. bioanalysis-zone.com

In a typical quantitative bioanalytical assay, a known amount of Vatalanib-d4 is added to all calibration standards, quality control samples, and unknown study samples at the beginning of the sample preparation process. chemicke-listy.cz The concentration of Vatalanib in the unknown samples is then determined by calculating the ratio of the peak area of Vatalanib to the peak area of Vatalanib-d4 and comparing this ratio to the calibration curve.

Molecular Mechanisms of Action and Biological Target Engagement of Vatalanib

Comprehensive Analysis of Receptor Tyrosine Kinase Inhibition Profiles

Vatalanib (B1682193) exhibits inhibitory activity against a range of receptor tyrosine kinases, with a particular potency towards VEGFRs. mdpi.com It inhibits all known VEGF receptors, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. wikipedia.orgncats.io

Vascular Endothelial Growth Factor Receptors (VEGFRs):

VEGFR-1 (Flt-1): Vatalanib inhibits VEGFR-1 with IC50 values reported to be between 54 nM and 77 nM. cellsignal.comaacrjournals.orgsinobiological.com

VEGFR-2 (KDR/Flk-1): It is a potent inhibitor of VEGFR-2, with reported IC50 values ranging from 37 nM to 39 nM. cellsignal.comaacrjournals.orgmedchemexpress.commedchemexpress.com Vatalanib is most selective for VEGFR-2. wikipedia.org

VEGFR-3 (Flt-4): The inhibitory concentration for VEGFR-3 is higher, with an IC50 of approximately 640 nM to 660 nM. cellsignal.comsinobiological.com

Platelet-Derived Growth Factor Receptor (PDGFR):

Vatalanib inhibits PDGFR-β with an IC50 of 580 nM. sinobiological.commedchemexpress.commedchemexpress.com

c-Kit and c-Fms:

It also demonstrates inhibitory activity against c-Kit and c-Fms with IC50 values of 730 nM and 1.4 µM, respectively. sinobiological.commedchemexpress.commedchemexpress.com

Interactive Table: Vatalanib Inhibition Profile

| Target Kinase | IC50 (nM) |

|---|---|

| VEGFR-1 (Flt-1) | 54 - 77 cellsignal.comaacrjournals.orgsinobiological.com |

| VEGFR-2 (KDR/Flk-1) | 37 - 39 cellsignal.comaacrjournals.orgmedchemexpress.commedchemexpress.com |

| VEGFR-3 (Flt-4) | 640 - 660 cellsignal.comsinobiological.com |

| PDGFR-β | 580 sinobiological.commedchemexpress.commedchemexpress.com |

| c-Kit | 730 sinobiological.commedchemexpress.commedchemexpress.com |

| c-Fms | 1400 sinobiological.com |

Modulation of Downstream Signaling Pathways

By inhibiting these receptor tyrosine kinases, Vatalanib modulates several downstream signaling pathways crucial for cell growth, survival, and proliferation.

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: Vatalanib has been shown to block VEGF-induced ERK phosphorylation. cellsignal.comcellsignal.cn In leiomyosarcoma cells, it inhibited basal and PDGF-BB-induced phosphorylation of ERK1/2. spandidos-publications.com Pretreatment with vatalanib also prevented the phosphorylation of ERK induced by other activators. researchgate.net

Transforming Growth Factor-beta 1 (TGF-β1): In a mouse model of liver fibrosis, vatalanib administration was associated with decreased mRNA expression levels of TGF-β1. nih.gov This suggests that vatalanib can inhibit TGF-β1 signaling. nih.gov The TGF-β1 pathway is a key regulator of cellular processes like proliferation, differentiation, and extracellular matrix production. mdpi.comijbs.com

Protein Kinase B (Akt): Vatalanib has been observed to inhibit the phosphorylation of Akt (Protein Kinase B). spandidos-publications.comresearchgate.net In a study on oral squamous cell carcinoma, the combination of vatalanib with another inhibitor effectively suppressed the phosphorylation of Akt. nih.gov Vatalanib's effect on Akt is linked to its inhibition of VEGF, PDGF, and TGF-β1 signaling. nih.gov

Investigation of Specific Kinase Selectivity and Off-Target Binding Dynamics in Preclinical Models

Vatalanib demonstrates selectivity for VEGFRs, particularly VEGFR-2, over a panel of other kinases. cellsignal.comwikipedia.org In preclinical studies, it showed no significant activity against several other kinases such as c-Met, EGFR, c-Src, and v-Abl at concentrations up to 10 μM. cellsignal.comcellsignal.cn While it inhibits PDGFR, c-Kit, and c-Fms, the concentrations required are higher than those for VEGFR-1 and VEGFR-2, indicating a degree of selectivity. cellsignal.comsinobiological.commedchemexpress.commedchemexpress.com

Cellular Response Mechanisms to Vatalanib

The inhibition of key signaling pathways by Vatalanib translates into distinct cellular responses.

Inhibition of Autophosphorylation: Vatalanib effectively inhibits the VEGF-induced autophosphorylation of VEGFR-2 in various cell types, including Human Umbilical Vein Endothelial Cells (HUVECs) and transfected CHO cells, with IC50 values of 17 nM and 34 nM, respectively. cellsignal.comcellsignal.cnapexbt.com

Suppression of Cell Proliferation: The compound suppresses VEGF-stimulated proliferation of endothelial cells. cellsignal.comcellsignal.cn It also inhibits the proliferation of various cancer cell lines, including multiple myeloma and oral squamous cell carcinoma. cellsignal.comnih.gov In some cancer cell lines, however, vatalanib alone did not significantly decrease proliferation. tandfonline.com

Attenuation of Cell Migration: Vatalanib has been shown to inhibit cell migration in several preclinical models. spandidos-publications.com It blocks VEGF-induced migration in multiple myeloma cells and has been observed to inhibit migration in leiomyosarcoma and hepatocellular carcinoma cell lines. cellsignal.comcellsignal.cnspandidos-publications.com

Induction of Apoptosis: Vatalanib can induce apoptosis in certain cancer cells. aacrjournals.org In chronic lymphocytic leukemia (CLL) cells, it was shown to induce dose-dependent apoptosis. cellsignal.comaacrjournals.orgcellsignal.cn This apoptotic effect is associated with the downregulation of anti-apoptotic proteins like XIAP and MCL1, and an increase in poly(ADP-ribose) polymerase cleavage. aacrjournals.org

Preclinical Pharmacological Investigations of Vatalanib in Disease Models

Anti-Angiogenic Activity in In Vitro and In Vivo Systems

Vatalanib (B1682193) demonstrates potent anti-angiogenic effects by inhibiting vascular endothelial growth factor receptors (VEGFRs), which are crucial for the formation of new blood vessels (neovascularization). drugbank.comwikipedia.orgamdbook.org

Inhibition of Neovascularization: In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that vatalanib effectively blocks VEGF-stimulated cell proliferation and tube formation, key processes in angiogenesis. tandfonline.comapexbt.comcellsignal.com Specifically, it inhibits the VEGF-induced phosphorylation of KDR, a type of VEGFR, in both HUVECs and transfected CHO cells. apexbt.com In a growth factor implant mouse model, orally administered vatalanib inhibited the angiogenic response induced by both VEGF and platelet-derived growth factor (PDGF). apexbt.com Furthermore, in a murine model of retinal neovascularization, vatalanib prevented the development of new vessels without affecting mature retinal vessels. amdbook.org A two-cell spheroid angiogenesis assay, which more closely mimics physiological conditions, also confirmed vatalanib's inhibitory effect on sprout formation. biomolther.org

Reduction of Microvessel Density: Preclinical studies in various cancer models have consistently shown that vatalanib treatment leads to a decrease in microvessel density (MVD) within tumors. nih.govlktlabs.comresearchgate.net In an orthotopic pancreatic cancer model, vatalanib's anti-tumor activity was correlated with a reduction in MVD. nih.govlktlabs.com Similarly, in a neuroendocrine tumor mouse model, vatalanib, both alone and in combination therapy, significantly reduced MVD as measured by CD31-positive blood vessels. researchgate.net This reduction in vessel density is attributed to the loss of microvessels. mdpi.com

Suppression of Vascular Hyperpermeability: Vatalanib has been shown to suppress vascular hyperpermeability, a condition often associated with pathological angiogenesis. In a human lung adenocarcinoma model, the compound significantly reduced the formation of malignant pleural effusion primarily by inhibiting vascular permeability, without affecting the levels of VEGF/VPF in the effusion or tumor tissue. taylorandfrancis.comresearchgate.netnih.gov Studies have also indicated that vatalanib can suppress the hyperpermeability of vessels in PE-bearing mice. researchgate.netnih.gov This effect is linked to the inhibition of VEGFR2, which is involved in mediating VEGF-induced vascular permeability. rupress.org

Anti-Tumor Efficacy in Preclinical Xenograft and Orthotopic Models

Vatalanib has demonstrated significant anti-tumor effects in a variety of preclinical cancer models, highlighting its potential as a broad-spectrum anti-cancer agent.

Human Lung Adenocarcinoma: In a human lung adenocarcinoma model, vatalanib significantly reduced the formation of malignant pleural effusion. taylorandfrancis.comnih.gov

Malignant Glioma: Preclinical studies on malignant glioma have shown promising results. nih.gov In models using C6 glioma cell lines that express VEGF, vatalanib treatment led to tumor regression and increased tumor necrosis. nih.gov It has also been shown to halt VEGF-mediated glioma growth. hematologyandoncology.net Combination therapy studies in animal models of human glioma have also been conducted. dovepress.com

Pancreatic Adenocarcinoma: In orthotopic pancreatic cancer models, vatalanib has demonstrated significant anti-tumor activity, which is correlated with a decrease in microvessel density. nih.govlktlabs.com However, some studies in gemcitabine-refractory models showed limited survival benefits. taylorandfrancis.com

Hepatocellular Carcinoma: Vatalanib has been shown to block the RAF/MEK/ERK pathway, inhibit tumor angiogenesis, and induce tumor cell apoptosis in a hepatocellular carcinoma model (PLC/PRF/5). hematologyandoncology.net

Colorectal Cancer: While clinical trials in metastatic colorectal cancer did not meet their primary endpoints, preclinical development was focused on this indication. researchgate.netaacrjournals.org

Multiple Myeloma: Vatalanib inhibits the proliferation of multiple myeloma (MM) cells in a dose-dependent manner. cellsignal.com It also blocks VEGF-induced ERK phosphorylation and cell migration in MM cells. cellsignal.com

Chronic Lymphocytic Leukemia (CLL): Vatalanib has been shown to potently induce apoptosis in CLL cells both in vitro and in vivo. apexbt.comaacrjournals.orgaacrjournals.org It decreases the phosphorylation of the VEGF receptor and leads to the downregulation of anti-apoptotic proteins. aacrjournals.orgaacrjournals.org In xenograft models using a CLL-like cell line, vatalanib treatment resulted in significant tumor inhibition, and in some cases, complete tumor eradication. aacrjournals.orgaacrjournals.org

Table 1: Summary of Vatalanib's Anti-Tumor Efficacy in Preclinical Models

| Cancer Model | Key Findings | Citations |

|---|---|---|

| Human Lung Adenocarcinoma | Reduced formation of malignant pleural effusion. | taylorandfrancis.com, nih.gov |

| Malignant Glioma | Caused tumor regression and increased tumor necrosis in VEGF-expressing C6 glioma cell lines. Halted VEGF-mediated glioma growth. | nih.gov, hematologyandoncology.net |

| Pancreatic Adenocarcinoma | Demonstrated significant anti-tumor activity correlated with decreased microvessel density. | nih.gov, lktlabs.com |

| Hepatocellular Carcinoma | Blocked RAF/MEK/ERK pathway, inhibited tumor angiogenesis, and induced apoptosis. | hematologyandoncology.net |

| Multiple Myeloma | Inhibited cell proliferation, blocked VEGF-induced ERK phosphorylation and cell migration. | cellsignal.com |

| Chronic Lymphocytic Leukemia | Induced apoptosis, decreased VEGFR phosphorylation, and led to significant tumor inhibition in xenografts. | aacrjournals.org, apexbt.com, aacrjournals.org |

Anti-Fibrotic Effects in Experimental Organ Fibrosis Models

Vatalanib has shown potential as an anti-fibrotic agent, particularly in the context of liver fibrosis.

Carbon Tetrachloride-Induced Hepatic Fibrosis: In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4), vatalanib treatment was associated with decreased liver fibrosis. nih.govnih.gove-cmh.orgdovepress.com It attenuated the extent of liver fibrosis by reducing collagen accumulation and inflammation. nih.govnih.govdovepress.com

Sinusoidal Capillarization: A key aspect of liver fibrosis is the capillarization of hepatic sinusoids. Vatalanib treatment has been shown to decrease hepatic sinusoidal capillarization in the CCl4-induced fibrotic mouse model. nih.govnih.gove-cmh.orge-cmh.org It alters the phenotype of liver sinusoidal endothelial cells (LSECs), leading to a reduction in capillarization. nih.gove-cmh.orge-cmh.org This effect is partly attributed to the inhibition of VEGFR1 and VEGFR2. nih.gove-cmh.org

Modulation of Cell Proliferation and Migration in Non-Oncological Preclinical Contexts

The inhibitory effects of vatalanib on cell proliferation and migration extend to non-cancerous cells, suggesting its potential in other pathological conditions.

Human Pterygial Fibroblasts: In cultured human pterygial fibroblasts (HPFs), vatalanib inhibited both proliferation and migration in a dose-dependent manner. dntb.gov.uaresearchgate.net This effect was associated with a reduction in vascular endothelial growth factor and transforming growth factor-β. dntb.gov.uaresearchgate.net These findings suggest that vatalanib could potentially be used as an adjuvant treatment after pterygium excision surgery. researchgate.net

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

The identification of reliable pharmacodynamic biomarkers is crucial for monitoring the biological activity of therapeutic agents.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): DCE-MRI has been used in preclinical studies to assess the anti-angiogenic effects of vatalanib. nih.gov In a pancreatic cancer model, changes in parameters such as the volume transfer constant (Ktrans) were evaluated to monitor the response to treatment. nih.gov

Alpha-Smooth Muscle Actin (α-SMA): α-SMA is a marker of activated hepatic stellate cells (HSCs), which play a key role in liver fibrosis. nih.govnih.govgoogle.com In the CCl4-induced liver fibrosis model, vatalanib treatment significantly decreased the expression of α-SMA, as detected by immunohistochemistry and RT-qPCR, indicating an inhibition of HSC activation. nih.govnih.gov

Cluster of Differentiation 34 (CD34): CD34 is an endothelial cell marker used to assess angiogenesis and sinusoidal capillarization. nih.govnih.gove-cmh.org Vatalanib treatment has been shown to decrease the protein levels of CD34 in the livers of fibrotic mice, further supporting its anti-angiogenic and anti-capillarization effects. nih.govnih.gove-cmh.org

Drug Metabolism and Preclinical Pharmacokinetic Research Utilizing Vatalanib D4 Dihydrochloride

In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., Oxidative Metabolism Pathways)

In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the metabolic pathways of vatalanib (B1682193). doi.org These investigations have revealed that vatalanib is extensively metabolized, primarily through oxidative processes mediated by the cytochrome P450 (CYP) enzyme system. nih.govsci-hub.sedrugbank.com

The principal enzyme responsible for vatalanib's metabolism is CYP3A4, which accounts for approximately 95% of its cytochrome P450-dependent breakdown. doi.org Other isoforms, including CYP2D6 and CYP1A2, also contribute to its metabolism to a lesser extent. nih.govdoi.org

The primary metabolic pathways identified are:

N-oxidation: Oxidation at the pyridine (B92270) nitrogen. sci-hub.se

Carbon-hydroxylation: Oxidation at the 4-yl-methyl carbon. sci-hub.se

These oxidative reactions lead to the formation of two major, yet pharmacologically inactive, metabolites: CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557. sci-hub.senih.govnih.gov Subsequent conjugation reactions with glucuronic acid or sulfuric acid have also been observed for vatalanib and its oxidized metabolites. doi.org A minor pathway involving oxidative dechlorination has also been identified. doi.org

Notably, in vitro studies have also indicated that vatalanib can induce CYP3A4, suggesting a potential for autoinduction of its own metabolism. nih.gov

In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., Absorption Kinetics, Elimination Half-Life)

Preclinical pharmacokinetic studies in various animal models have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of vatalanib. Following oral administration, vatalanib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 1.5 to 2 hours. nih.govdoi.org

The elimination of vatalanib is also relatively rapid, with a terminal half-life (t½) reported to be between 4.6 and 5.3 hours. sci-hub.senih.govaacrjournals.org However, the half-life of total radiolabeled drug-related material is significantly longer, at approximately 23.4 hours, indicating the presence of circulating metabolites. sci-hub.senih.gov

A key characteristic of vatalanib's pharmacokinetics is the phenomenon of autoinduction. nih.gov Upon multiple dosing, the systemic exposure (AUC) to vatalanib has been observed to decrease by about 50% between the first day and day 15 of treatment, after which it reaches a steady state. sci-hub.se This is consistent with the in vitro findings of CYP3A4 induction. nih.govsci-hub.se

The table below summarizes key pharmacokinetic parameters of vatalanib observed in preclinical and clinical studies.

| Parameter | Value | Species/Context | Citation |

| Time to Peak Concentration (Tmax) | ~1.5 - 2 hours | Human | nih.govdoi.org |

| Elimination Half-Life (t½) | 4.6 ± 1.1 hours | Human | nih.gov |

| Elimination Half-Life (t½) | ~6 hours | General | drugbank.com |

| Elimination Half-Life (t½) | 5.3 hours | General | aacrjournals.org |

| Protein Binding | ~98% | Human | nih.gov |

Impact of Co-Administered Agents on Vatalanib Pharmacokinetics in Preclinical Models (e.g., Enzyme-Inducing Anti-Epileptic Drugs)

The metabolism of vatalanib through the CYP3A4 pathway makes it susceptible to drug-drug interactions with agents that induce or inhibit this enzyme system. mdpi.com A particular area of focus in preclinical and clinical research has been the co-administration of vatalanib with enzyme-inducing anti-epileptic drugs (EIAEDs). nih.gov

EIAEDs, such as phenytoin, carbamazepine, and phenobarbital, are potent inducers of CYP enzymes, including CYP3A4. nih.govmdpi.commedscape.com When co-administered with vatalanib, these drugs can significantly increase its metabolism, leading to a reduction in plasma exposure and potentially compromising its therapeutic efficacy. nih.govnih.gov

One study specifically stratified patients based on their use of EIAEDs and found that these drugs decreased the plasma exposure of vatalanib. nih.gov This necessitates careful consideration in clinical settings, as patients requiring both vatalanib and EIAEDs may need dose adjustments. nih.govnih.gov The interaction is a critical factor, as many patients with certain types of cancer, such as glioblastoma, may also be receiving anti-epileptic medications. nih.gov

Utility of Deuterated Analogues in Quantitative Metabolite Profiling and Mass Balance Studies for Vatalanib

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Vatalanib-d4 Dihydrochloride (B599025), a deuterated analogue of vatalanib, serves this crucial role in pharmacokinetic and metabolic studies.

The key advantages of using a deuterated internal standard like Vatalanib-d4 Dihydrochloride include:

Correction for Variability: It helps to correct for variations during sample extraction and injection volume. nih.gov

Matrix Effect Identification: As the deuterated standard co-elutes with the non-deuterated analyte, it allows for the accurate identification and compensation of matrix effects, which can suppress or enhance the analyte's signal. nih.gov

Enhanced Accuracy in Mass Balance Studies: In mass balance studies, which aim to account for the complete disposition of a drug, a radiolabeled version of the drug (e.g., with 14C) is often used. sci-hub.seuu.nl The use of a deuterated internal standard in the LC-MS analysis of samples from these studies ensures the precise quantification of the parent drug and its various metabolites in plasma, urine, and feces. sci-hub.senih.gov

While some studies have utilized other compounds like stable isotopically labeled imatinib (B729) as an internal standard for vatalanib analysis, the ideal internal standard is a deuterated version of the analyte itself. nih.govresearchgate.net The synthesis of deuterated analogues like this compound is a common practice in drug development to support robust bioanalytical method development and ensure the generation of high-quality pharmacokinetic and metabolism data. googleapis.comgoogle.com

Elucidating Mechanisms of Resistance to Vatalanib and Strategies for Overcoming Resistance in Preclinical Models

Intrinsic Resistance Mechanisms to Vatalanib (B1682193)

Intrinsic resistance refers to the innate ability of some tumors to withstand the effects of Vatalanib from the outset of treatment. mdpi.com This can be attributed to several pre-existing factors within the tumor and its microenvironment.

One primary mechanism of intrinsic resistance is the co-activation of other receptor tyrosine kinases (RTKs) . Tumors, particularly aggressive ones like glioblastoma, often exhibit the simultaneous activation of multiple RTKs, such as Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and MET. mdpi.com This redundancy in signaling pathways allows tumor cells to bypass the blockade of VEGFR by Vatalanib, thus maintaining their proliferative and survival signals. nih.gov

The tumor microenvironment (TME) also plays a critical role in mediating intrinsic resistance. akkarilab.com Components of the TME, such as cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), can secrete a variety of growth factors and cytokines that promote tumor growth and angiogenesis through alternative pathways, thereby diminishing the impact of Vatalanib. frontiersin.orgwjgnet.com For instance, the TME can provide a protective niche that fosters the survival of cancer stem cells (CSCs), which are inherently resistant to many therapies. mdpi.com

Furthermore, genetic and epigenetic characteristics of the tumor cells themselves can confer intrinsic resistance. Pre-existing mutations in genes downstream of VEGFR, such as in the RAS/RAF/MEK/ERK or PI3K/AKT pathways, can lead to constitutive activation of these signaling cascades, rendering the inhibition of an upstream receptor like VEGFR ineffective. dovepress.commdpi.com

Acquired Resistance Pathways and Molecular Alterations

Acquired resistance develops during treatment as tumors adapt to the presence of Vatalanib. mdpi.com This evolution is driven by various molecular alterations, including the activation of bypass signaling pathways and phenotypic transformations.

A key mechanism of acquired resistance is the upregulation of alternative pro-angiogenic factors . When Vatalanib inhibits the VEGF/VEGFR pathway, tumors can compensate by increasing the production of other angiogenic molecules like basic fibroblast growth factor (bFGF) and stromal cell-derived factor-1 alpha (SDF-1α). dovepress.com This creates alternative routes for neovascularization, allowing the tumor to escape the anti-angiogenic pressure exerted by the drug.

Bypass signaling activation is another critical acquired resistance strategy. Tumors can develop secondary mutations or amplify other RTKs that were not initially dominant, such as MET or members of the EGFR family. mdpi.comnih.gov This "rewiring" of signaling networks provides the tumor with new avenues for growth and survival, effectively circumventing the Vatalanib-induced blockade. nih.gov For example, amplification of the MET oncogene can lead to resistance to EGFR inhibitors by activating erbB-3 signaling, a principle that can be extrapolated to resistance to VEGFR inhibitors like Vatalanib. nih.gov

Phenotypic transformation , such as the epithelial-to-mesenchymal transition (EMT), can also contribute to acquired resistance. EMT is a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. This change can be associated with increased resistance to various therapies, including those targeting angiogenesis.

Finally, hypoxia , a condition of low oxygen levels often exacerbated by anti-angiogenic therapies, can paradoxically drive resistance. dovepress.com Hypoxia can stabilize hypoxia-inducible factors (HIFs), which in turn activate a host of genes involved in angiogenesis, cell survival, and metabolism, thereby promoting tumor adaptation and resistance to Vatalanib. dovepress.com

Development of In Vitro Resistance Models

To study and understand the mechanisms of resistance to Vatalanib, researchers have developed various in vitro models. These models are crucial for identifying resistance pathways and for the preclinical testing of novel therapeutic strategies.

A common method for developing resistance models involves the long-term exposure of cancer cell lines to Vatalanib . frontiersin.org Parental cancer cell lines are cultured in the presence of gradually increasing concentrations of the drug over several months. frontiersin.org This process selects for cells that have developed mechanisms to survive and proliferate despite the presence of the inhibitor, thereby creating a Vatalanib-resistant cell line. These resistant cells can then be compared to the original, sensitive parental cells to identify the molecular changes responsible for the acquired resistance.

Another approach is the use of three-dimensional (3D) culture models , such as spheroids or organoids. mdpi.com These models more accurately mimic the complex interactions between cancer cells and their microenvironment compared to traditional two-dimensional (2D) cultures. mdpi.com By co-culturing cancer cells with stromal cells like fibroblasts in a 3D matrix, researchers can create a more physiologically relevant system to study how the TME contributes to Vatalanib resistance. mdpi.com These models have shown that 3D cultures can exhibit different drug sensitivities compared to 2D cultures, often showing increased resistance. mdpi.com

Genetically engineered models are also employed. This involves introducing specific genetic alterations, such as mutations in key signaling molecules or the overexpression of resistance-conferring genes, into cancer cell lines. This allows for the investigation of the direct impact of these specific molecular changes on the response to Vatalanib.

The table below summarizes some of the established methods for developing in vitro drug resistance models.

| Model Type | Description | Key Features |

| Resistant Cell Lines | Parental cancer cells are continuously exposed to increasing concentrations of a drug to select for a resistant population. frontiersin.org | Allows for direct comparison between sensitive and resistant cells to identify molecular changes. |

| 3D Culture Models | Cancer cells are grown in a three-dimensional matrix, often with stromal cells, to mimic the tumor microenvironment. mdpi.com | Provides a more physiologically relevant system to study cell-cell and cell-matrix interactions in resistance. |

| Genetically Engineered Models | Specific genetic modifications are introduced into cell lines to study the effect of particular genes or mutations on drug resistance. | Enables the investigation of the causal role of specific molecular alterations in resistance. |

Investigational Combination Therapy Approaches to Circumvent Resistance in Preclinical Settings

To overcome the challenge of resistance to Vatalanib, researchers are actively investigating various combination therapy approaches in preclinical models. cancernetwork.comnih.gov The rationale behind this strategy is to target multiple pathways simultaneously, thereby reducing the chances of the tumor escaping through a single resistance mechanism. nih.gov

Dual inhibition strategies involve combining Vatalanib with another inhibitor that targets a different signaling pathway. For example, preclinical studies have shown that combining Vatalanib with an mTOR inhibitor, such as everolimus, can result in synergistic antitumor activity in gastric cancer models. tandfonline.com The mTOR pathway is a key regulator of cell growth and proliferation, and its inhibition can counteract the evasive resistance mechanisms that arise in response to Vatalanib. tandfonline.com Similarly, combining Vatalanib with an inhibitor of the 20-HETE synthesis pathway has shown promise in controlling glioblastoma growth by attenuating the alternative angiogenic pathways induced by Vatalanib. dovepress.com

Another promising approach is the combination of anti-angiogenic therapy with immunotherapy . nih.gov Anti-angiogenic agents like Vatalanib can "normalize" the tumor vasculature, which can improve the infiltration and function of immune cells, such as T cells, within the tumor. nih.gov Preclinical studies combining anti-VEGFR therapy with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, have demonstrated enhanced anti-tumor immune responses. nih.gov

The following table details some investigational combination therapies with Vatalanib and other agents in preclinical models.

| Combination Agent | Targeted Pathway/Mechanism | Preclinical Model | Observed Outcome |

| Everolimus | mTOR signaling | Gastric cancer xenograft tandfonline.com | Synergistic antitumor activity, reduced tumor size. tandfonline.com |

| HET0016 | 20-HETE synthesis | Human glioma animal model dovepress.com | Decreased tumor growth by controlling alternative angiogenic pathways. dovepress.com |

| PLX3397 | Colony Stimulating Factor-1 Receptor (CSF-1R) | Proneural glioma mouse model akkarilab.com | Restored sensitivity of glioma cells to Vatalanib, leading to tumor regression. akkarilab.com |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Immune evasion (PD-1/PD-L1 axis) | General concept in anti-angiogenic combination nih.gov | Potential for improved T cell infiltration and enhanced anti-tumor immunity. nih.gov |

These preclinical findings provide a strong rationale for the continued investigation of combination strategies to overcome resistance to Vatalanib and improve outcomes for cancer patients.

Future Directions and Emerging Research Avenues for Vatalanib D4 Dihydrochloride

Novel Target Identification and Validation Beyond Established Pathways

Vatalanib (B1682193) is a multi-targeted tyrosine kinase inhibitor known to act on vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptor, and c-KIT. drugbank.comnih.gov Future research is expanding beyond these established pathways to identify and validate novel therapeutic targets for Vatalanib and its deuterated form, Vatalanib-d4 Dihydrochloride (B599025). This exploration aims to uncover new applications for the drug and to understand its broader mechanisms of action.

Computational drug repositioning pipelines are being utilized to perform large-scale molecular docking of small molecule drugs like Vatalanib against a wide array of protein drug targets. plos.org This in-silico approach helps in mapping the drug-target interaction space to discover novel interactions. plos.org Such studies have the potential to identify "off-target" effects that could be therapeutically beneficial. For instance, a computational approach predicted that Vatalanib could bind to MAPK14 (p38 alpha), a key protein in inflammatory processes, suggesting a potential new use for the drug in treating inflammatory diseases. plos.org

Another emerging area of investigation is the combination of Vatalanib with other therapeutic agents to target different cellular mechanisms simultaneously. For example, in the context of glioblastoma multiforme (GBM), a combinatorial approach using Vatalanib and CPI444, an adenosine (B11128) A2A receptor antagonist, is being explored. frontiersin.org These two drugs have distinct molecular targets—VEGFR/PDGFR/c-KIT for Vatalanib and the A2A adenosine receptor (A2AR) for CPI444—which could provide a synergistic effect in treating complex diseases like GBM. frontiersin.org

Furthermore, research into various cancer types continues to reveal new potential targets. In gastrointestinal stromal tumors (GIST), other therapeutic targets beyond KIT and PDGFRA are being identified, including ETV1, AXL, FAS, and IGF1R. wjgnet.com While Vatalanib is already known to be active in imatinib-resistant GIST, exploring its efficacy against these newly identified targets could broaden its clinical utility. wjgnet.com

The table below summarizes the established and potential novel targets for Vatalanib.

| Target Class | Specific Targets | Associated Disease/Process | Research Approach |

| Established Targets | VEGFR-1, -2, -3, PDGFR-β, c-KIT frontiersin.org | Angiogenesis, Tumor Growth drugbank.com | Preclinical and Clinical Trials nih.gov |

| Novel Potential Targets | MAPK14 (p38 alpha) plos.org | Inflammatory Diseases plos.org | Computational Docking plos.org |

| Adenosine A2A receptor (A2AR) (in combination therapy) frontiersin.org | Glioblastoma Multiforme (GBM) frontiersin.org | Combinatorial Nanotherapeutics frontiersin.org | |

| ETV1, AXL, FAS, IGF1R wjgnet.com | Gastrointestinal Stromal Tumors (GIST) wjgnet.com | Preclinical Investigation wjgnet.com |

Advanced Preclinical Model Development for Vatalanib-d4 Research (e.g., Patient-Derived Xenografts, Organoids, Zebrafish Models)

The development of advanced preclinical models is crucial for accelerating research and obtaining more clinically relevant data for compounds like Vatalanib-d4 Dihydrochloride. These models, including patient-derived xenografts (PDXs), patient-derived organoids (PDOs), and zebrafish models, offer significant advantages over traditional cell line-based research.

Patient-Derived Xenografts (PDXs) involve the transplantation of tumor tissues from a patient into immunodeficient mice. researchgate.net This approach allows the tumor to grow in a three-dimensional microenvironment that includes vasculature and stromal cells, more closely mimicking the original tumor's heterogeneity, gene expression, and mutation patterns. researchgate.netnih.gov PDX models are considered a pivotal approach in translational research and precision medicine, as they can help predict patient-specific drug responses. nih.govresearchgate.net For Vatalanib-d4, PDX models can be used to assess its anti-tumor activity in a setting that better reflects the complexity of human cancers. nih.gov

Patient-Derived Organoids (PDOs) are three-dimensional cultures grown from patient tumor samples. huborganoids.nl These "mini-tumors" in a lab setting can replicate the architecture and genetic makeup of the original tumor and have shown promise in predicting patient drug responses. huborganoids.nl PDOs offer a cost-effective and scalable platform for high-throughput drug screening and for studying the mechanisms of therapy resistance. nih.govmdpi.com The use of PDOs can help in the early identification of effective drug combinations and in testing for off-target toxicities. huborganoids.nl

Zebrafish Models have emerged as a valuable in vivo platform for cancer research and drug discovery due to the high conservation of cancer-associated genes and pathways between zebrafish and humans. mdpi.com Zebrafish embryos are transparent, allowing for real-time visualization of tumor growth and metastasis. mdpi.com They can also absorb small molecule drugs from the water, making them suitable for in vivo drug screening. nih.gov Zebrafish patient-derived xenograft (zPDX) models, where patient tumor cells are transplanted into zebrafish embryos, provide a high-throughput system to screen anti-cancer drugs and predict personalized drug responses. nih.govresearchgate.net Studies have already utilized zebrafish models to evaluate the effects of anti-angiogenic drugs like Vatalanib. mdpi.com

The following table outlines the key features and applications of these advanced preclinical models for Vatalanib-d4 research.

| Model Type | Key Features | Applications for Vatalanib-d4 Research |

| Patient-Derived Xenografts (PDXs) | - High fidelity to the original tumor's heterogeneity and microenvironment. nih.gov - Preserves gene-expression and mutation patterns. nih.gov | - Assess in vivo efficacy and anti-tumor activity. nih.gov - Predict patient-specific drug responses. nih.gov |

| Patient-Derived Organoids (PDOs) | - 3D culture system that reflects tumor architecture and genetic makeup. huborganoids.nl - Scalable for high-throughput screening. mdpi.com | - Screen for drug sensitivity and resistance. nih.gov - Identify effective drug combinations. huborganoids.nl |

| Zebrafish Models (including zPDX) | - Transparent embryos allow for real-time imaging. mdpi.com - High-throughput screening capabilities. nih.gov - Conservation of cancer-relevant pathways. mdpi.com | - Evaluate anti-angiogenic and anti-metastatic effects. mdpi.com - Rapidly screen for personalized drug responses. nih.gov |

Integration of Multi-Omics Approaches in Vatalanib-d4 Investigations (e.g., Proteomics, Transcriptomics)

The integration of multi-omics approaches, such as proteomics and transcriptomics, offers a comprehensive framework for understanding the complex molecular mechanisms underlying the effects of this compound. frontlinegenomics.com By combining data from different "omics" layers, researchers can gain a more holistic view of biological processes, identify robust drug targets and biomarkers, and bridge the gap between genotype and phenotype. frontlinegenomics.comvietnamjournal.ru

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how Vatalanib-d4 alters gene expression. nih.gov Techniques like RNA sequencing (RNA-seq) can quantify gene expression levels, providing insights into the signaling pathways modulated by the drug. nih.gov For example, transcriptomic analysis of tumors treated with Vatalanib-d4 could identify the upregulation or downregulation of genes involved in angiogenesis, cell proliferation, and apoptosis.

Proteomics , the large-scale study of proteins, provides a direct measure of the functional molecules in a cell. atauni.edu.tr Since proteins are often the ultimate targets of drugs, proteomic analysis can complement transcriptomic data by confirming that changes in gene expression translate to changes in protein levels and activity. nih.gov Mass spectrometry-based proteomic strategies can be used to profile the proteome of cancer cells treated with Vatalanib-d4, leading to the discovery of new protein signatures and therapeutic targets. nih.gov

The integration of transcriptomics and proteomics is particularly powerful. nih.gov It allows researchers to connect changes in gene expression with alterations in the proteome, providing a more complete picture of the drug's mechanism of action. frontlinegenomics.com For instance, a multi-omics approach could be used to investigate the molecular mechanisms of resistance to Vatalanib-d4 by identifying changes in both the transcriptome and proteome of resistant cancer cells. This integrated analysis can help to uncover novel resistance pathways and identify potential strategies to overcome them. mdpi.com

The table below highlights the potential applications of integrating proteomics and transcriptomics in Vatalanib-d4 research.

| Omics Approach | Key Insights Provided | Integrated Application in Vatalanib-d4 Research |

| Transcriptomics | - Changes in gene expression levels. nih.gov - Identification of modulated signaling pathways. frontlinegenomics.com | - Elucidate the complete mechanism of action by linking gene expression changes to protein-level alterations. - Identify biomarkers for patient stratification and response prediction. - Uncover novel mechanisms of drug resistance. |

| Proteomics | - Alterations in protein expression and post-translational modifications. atauni.edu.tr - Direct analysis of drug targets and functional molecules. nih.gov |

Innovative Applications of Isotopic Labeling in Systems Pharmacology and Drug Discovery

Isotopic labeling, particularly the use of stable isotopes like deuterium (B1214612) (²H), is a powerful technique with innovative applications in systems pharmacology and drug discovery. musechem.com The incorporation of deuterium into a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties, a phenomenon driven by the deuterium kinetic isotope effect (KIE). researchgate.net This effect can lead to a slower rate of metabolism, potentially improving the drug's efficacy and safety profile. nih.gov this compound is the deuterium-labeled version of Vatalanib. medchemexpress.com

One of the key applications of isotopic labeling is in absorption, distribution, metabolism, and excretion (ADME) studies. By replacing hydrogen atoms with deuterium at specific sites in a molecule, researchers can track the metabolic fate of a drug with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. metsol.com This allows for a detailed understanding of how a drug is processed in the body, which is crucial for optimizing its therapeutic potential.

In the context of Vatalanib-d4, the deuterium labeling serves to intentionally modify the molecule's metabolic profile. The C-D bond is stronger than the C-H bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P450 (CYP450). researchgate.net This can slow down the metabolism of the drug, leading to several potential benefits:

Improved Pharmacokinetics : Slower metabolism can result in a longer half-life and increased drug exposure, which may allow for lower or less frequent dosing. nih.gov

Reduced Formation of Reactive Metabolites : By blocking metabolic pathways that produce toxic or reactive metabolites, deuteration can potentially improve the safety profile of a drug.

Enhanced Target Selectivity : Slowing the formation of non-selective metabolites can help to maintain the drug's selectivity for its intended targets. nih.gov

Beyond its use in modifying pharmacokinetics, isotopic labeling is also a valuable tool in mechanistic studies. acs.org Deuterium-labeled compounds can be used as tracers to elucidate reaction mechanisms and to investigate the role of specific metabolic pathways in drug disposition. researchgate.net Furthermore, stable isotope-labeled compounds serve as essential internal standards in mass spectrometry, enabling accurate quantification of drugs and their metabolites in complex biological samples. musechem.com

The following table summarizes the innovative applications of isotopic labeling, with a focus on deuterium, in the context of this compound.

| Application Area | Specific Use of Isotopic Labeling (Deuteration) | Potential Benefits for Vatalanib-d4 |

| Pharmacokinetic Optimization | - Slow down the rate of metabolic clearance. nih.gov - Alter the metabolic profile of the drug. researchgate.net | - Increased half-life and systemic exposure. nih.gov - Potential for improved efficacy and more convenient dosing regimens. nih.gov |

| Safety and Selectivity | - Reduce the formation of potentially toxic or non-selective metabolites. nih.gov | - Improved safety profile. - Enhanced selectivity for target kinases. nih.gov |

| Mechanistic Studies | - Serve as tracers to study metabolic pathways. acs.org - Act as internal standards for quantitative analysis. musechem.com | - Deeper understanding of Vatalanib's metabolism. - Accurate measurement of drug and metabolite concentrations in biological systems. |

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Vatalanib-d4 Dihydrochloride in preclinical models?

- Methodological Answer: this compound primarily acts as a kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFRs). Preclinical studies involve in vitro kinase assays to measure IC50 values and in vivo xenograft models to assess tumor growth inhibition. Researchers should validate target engagement using Western blotting for phosphorylated VEGFRs and correlate findings with pharmacokinetic (PK) data to confirm dose-dependent effects .

Q. How is this compound synthesized and characterized in laboratory settings?

- Methodological Answer: Synthesis typically involves isotopic labeling (deuterium at four positions) followed by dihydrochloride salt formation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) to verify isotopic enrichment. Stability under synthetic conditions (e.g., pH, temperature) should be monitored using accelerated degradation studies .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting deuterated compounds. Method validation must include calibration curves (1–1000 ng/mL), matrix effects assessment (plasma vs. tissue homogenates), and stability testing under storage conditions (−80°C). Cross-validate with gas chromatography-flame ionization detection (GC-FID) for non-polar metabolites .

Advanced Research Questions

Q. How can researchers design robust dose-response experiments for this compound in in vivo studies?

- Methodological Answer: Use a factorial design with escalating doses (e.g., 10–100 mg/kg) and control groups (vehicle and wild-type compound). Incorporate power analysis to determine sample size, ensuring statistical significance (α=0.05, power=0.8). Measure endpoints like tumor volume, biomarker expression (e.g., VEGF), and toxicity markers (ALT/AST levels). Apply repeated-measures ANOVA to analyze longitudinal data .

Q. What strategies resolve contradictory data on the efficacy of this compound across different cell lines?

- Methodological Answer: Conduct systematic reviews (per Cochrane guidelines) to assess heterogeneity sources, such as cell line genetic backgrounds or assay conditions. Use meta-regression to evaluate confounding variables (e.g., hypoxia levels, serum concentrations). Validate findings with orthogonal assays (e.g., siRNA knockdown of VEGFRs) to isolate compound-specific effects .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental reproducibility?

- Methodological Answer: Perform forced degradation studies at extreme pH (1–13) and temperatures (40–60°C). Monitor degradation products via HPLC and identify structural changes using MS. Establish storage protocols (e.g., −20°C in desiccated, amber vials) to minimize hydrolysis and oxidation. Include stability data in supplementary materials for transparency .

Q. What in silico approaches are utilized to predict the binding affinity of this compound with target receptors?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions. Compare binding energies of deuterated vs. non-deuterated forms to assess isotopic effects. Validate predictions with surface plasmon resonance (SPR) for kinetic binding constants (KD) .

Cross-Disciplinary and Translational Questions

Q. How can pharmacokinetic modeling optimize dosing regimens for this compound in translational research?

- Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model integrating in vitro permeability (Caco-2 assays), plasma protein binding, and hepatic clearance data. Use nonlinear mixed-effects modeling (NONMEM) to simulate human doses from rodent data. Validate with microdosing trials using accelerator MS for trace-level detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.